Dual Non-Competitive and Competitive Antagonism on Human Neutrophils: A Unique Binding Profile
CP-105696 uniquely exhibits a mixed mode of antagonism at different LTB4 receptor populations on human neutrophils, a property not typical for all LTB4 antagonists [1]. Scatchard analysis of [3H]LTB4 binding to high-affinity receptors indicates CP-105696 acts as a **non-competitive antagonist**, meaning its efficacy is not surmountable by increasing concentrations of the natural ligand [1]. In contrast, at low-affinity LTB4 receptors, CP-105696 behaves as a **competitive antagonist**, and it competitively inhibits LTB4-mediated CD11b upregulation with a pA2 of 8.03 ± 0.19 [1]. This mechanistic duality is a defining feature that differentiates CP-105696 from purely competitive antagonists.
| Evidence Dimension | Mechanism of antagonism at distinct LTB4 receptor sites |
|---|---|
| Target Compound Data | Non-competitive at high-affinity sites; Competitive at low-affinity sites (pA2 = 8.03 ± 0.19) |
| Comparator Or Baseline | Typical competitive antagonists (no specific comparator named in source for this mechanistic dualism) |
| Quantified Difference | Qualitative mechanistic distinction |
| Conditions | [3H]LTB4 binding to human neutrophil high- and low-affinity receptors |
Why This Matters
This mixed mechanism suggests that CP-105696 may provide more robust and insurmountable blockade of high-affinity BLT1-mediated signals, which is critical for assays where high ligand concentrations may overcome a purely competitive antagonist.
- [1] Showell HJ, Pettipher ER, Cheng JB, Breslow R, Conklyn MJ, Farrell CA, Hingorani GP, Salter ED, Hackman BC, Wimberly DJ. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696. J Pharmacol Exp Ther. 1995 Apr;273(1):176-84. PMID: 7714764. View Source
